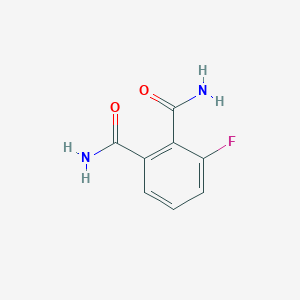

3-Fluorophthalamide

Description

Structure

3D Structure

Properties

CAS No. |

65610-11-9 |

|---|---|

Molecular Formula |

C8H7FN2O2 |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

3-fluorobenzene-1,2-dicarboxamide |

InChI |

InChI=1S/C8H7FN2O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,(H2,10,12)(H2,11,13) |

InChI Key |

AMWBKZHMFJEZRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluorophthalamide and Its Derivatives

Regioselective Fluorination Strategies for Phthalimide (B116566) Systems

Achieving regioselectivity—the ability to introduce a fluorine atom at a specific position on the phthalimide ring, such as the C-3 position—is a central challenge in the synthesis of 3-Fluorophthalamide. Chemists have developed several powerful strategies to control the position of fluorination on the aromatic ring.

Direct Fluorination with N-Fluorinating Reagents

Direct C-H fluorination offers a streamlined route to fluorinated aromatics by converting a carbon-hydrogen bond directly into a carbon-fluorine bond. For phthalimide systems, this is often accomplished using electrophilic N-fluorinating reagents. These reagents contain a nitrogen-fluorine bond where the fluorine atom acts as an electrophile ("F+").

Selectfluor® [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] is a prominent and widely used N-fluorinating agent. researchgate.net It is a stable, solid reagent that is easier and safer to handle than gaseous fluorine. researchgate.net In many cases, the reaction of a phthalimide derivative with Selectfluor can proceed under mild, catalyst-free conditions to introduce a fluorine atom onto the aromatic ring. mdpi.com For instance, certain ring-opening fluorination processes applicable to phthalimide derivatives can be achieved by heating with Selectfluor in a suitable solvent like acetonitrile. mdpi.com

Another common N-fluorinating reagent is N-fluorobenzenesulfonimide (NFSI). The mechanism for these reactions can be either electrophilic or follow a radical pathway, expanding the synthetic possibilities for creating organofluorine compounds. researchgate.net

Table 1: Common N-Fluorinating Reagents for Direct Fluorination

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Stable solid, soluble in water, functions as both a fluorinating agent and an oxidant. researchgate.net |

| N-fluorobenzenesulfonimide | NFSI | Widely used electrophilic fluorinating agent. mdpi.com |

Research has shown that reaction conditions, such as the choice of solvent and the presence of additives, can be optimized to improve yields and selectivity. For substrates bearing electron-withdrawing groups, for example, the addition of an additive like sodium perchlorate (B79767) (NaClO₄) can enhance the reaction outcome. mdpi.com

Halogen Exchange Protocols for 3-Fluorophthalamide Precursors

The halogen exchange (Halex) reaction is a classic and robust method for synthesizing fluoroaromatic compounds. thieme-connect.de This strategy involves replacing a halogen atom other than fluorine (typically chlorine or bromine) on the aromatic ring of a precursor with a fluorine atom. For the synthesis of 3-Fluorophthalamide, this would typically start with a 3-chloro- or 3-bromophthalimide precursor.

The process generally utilizes an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluorine source. thieme-connect.degoogle.com A key challenge in Halex reactions is the potential for incomplete exchange, which can lead to a mixture of products and reduce the yield of the desired fully fluorinated compound. google.com

To overcome this, reactions are often conducted in a high-boiling point, polar aprotic solvent like a dihydrocarbyl sulfoxide (B87167) (e.g., sulfolane) at elevated temperatures, typically in the range of 135 °C to 185 °C. google.comgoogle.com Interestingly, it has been discovered that for the fluorination of halophthalimides in sulfoxide solvents, omitting a phase-transfer catalyst can actually lead to an increase in product yield and a faster reaction rate compared to catalyzed reactions under identical conditions. google.com A preferred ratio of fluorinating agent is about 1.13 to 1.50 atoms of fluorine for each non-fluorine halogen atom on the phthalimide's aromatic ring. google.com

Table 2: Typical Conditions for Halogen Exchange Fluorination of Halophthalimide Precursors

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Precursor | 3-Chlorophthalimide or 3-Bromophthalimide | Starting material with a leaving group at the desired position. |

| Fluorinating Agent | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Provides the fluoride nucleophile. thieme-connect.degoogle.com |

| Solvent | Dihydrocarbyl sulfoxide (e.g., Sulfolane) | High-boiling polar aprotic solvent facilitates the reaction. google.comgoogle.com |

| Temperature | 135 °C - 185 °C | Provides sufficient energy to overcome the activation barrier. google.com |

| Catalyst | Often not required; can be detrimental to yield. google.com | Phase-transfer catalysts like tetra(dihydrocarbylamino)phosphonium halides are sometimes used in other Halex reactions. google.com |

Synthesis via Fluorinated Precursors and Cyclization Reactions

An alternative and powerful strategy for constructing 3-Fluorophthalamide and its derivatives involves starting with smaller, pre-fluorinated building blocks and then forming the heterocyclic ring system through a cyclization reaction. This approach avoids the often harsh conditions of direct fluorination on a pre-formed aromatic ring and can provide excellent control over regioselectivity.

One such method involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes, which can be catalyzed to form fluorinated nitrogen heterocycles. nih.gov For example, a Rh(III)-catalyzed C-H functionalization approach has been developed to prepare multi-substituted 3-fluoropyridines from these types of precursors. nih.gov This principle of using a fluorinated starting material and inducing cyclization can be adapted for the synthesis of phthalimide structures.

Another relevant pathway is the nucleophilic perfluoroalkylation of a precursor like 2-cyanobenzaldehyde, followed by an intramolecular cyclization. beilstein-journals.orgnih.gov This one-pot cascade reaction, often initiated with a reagent like (trifluoromethyl)trimethylsilane (B129416) (the Ruppert-Prakash reagent) and a fluoride source like KF, can efficiently produce fluorinated phthalide (B148349) derivatives, which are structurally related to phthalimides. beilstein-journals.orgnih.gov

Furthermore, fluorination-induced intramolecular cyclization represents a sophisticated approach. In these reactions, an agent like Selectfluor acts as both a fluoride source and a trigger for the cyclization of a suitably designed substrate, leading to the formation of a fluoro-substituted heterocyclic product in a single, highly diastereoselective step. rsc.org

Catalytic Approaches in the Synthesis of 3-Fluorophthalamide

Catalysis is a cornerstone of modern organic synthesis, offering pathways to improve reaction efficiency, selectivity, and sustainability. edu.krd In the context of 3-Fluorophthalamide synthesis, catalytic methods are employed to lower energy barriers, enable reactions under milder conditions, and steer reactions toward the desired product.

Several types of catalysts are effective:

Metal-Based Catalysis : Transition metals are widely used to facilitate fluorination and cyclization reactions.

Rhodium(III) Catalysis : Rh(III) catalysts, such as [Cp*RhCl₂]₂, are effective in C-H functionalization reactions that can be used to construct fluorinated heterocycles like 3-fluoropyridines from fluorinated oximes and alkynes. nih.gov

Iron(III) Catalysis : Iron-based catalysts, including iron(III) fluorinated porphyrins, have been developed for green oxidation and other transformations. mdpi.com Iron catalysts are also used in the regioselective hydrothiolation of gem-difluoroalkenes, demonstrating their utility in manipulating fluorinated substrates. acs.org

Copper(I) Catalysis : Copper catalysts are employed in cross-coupling reactions involving organozinc reagents and fluorinated building blocks, showcasing high reactivity and regioselectivity. rsc.org

Organocatalysis : The use of small, metal-free organic molecules as catalysts is a rapidly growing field. Chiral organocatalysts, such as β,β-diaryl serine derivatives or bifunctional squaramides, can be used to achieve enantioselective fluorination, which is crucial for the synthesis of chiral fluorinated molecules. mdpi.commdpi.com

Table 3: Examples of Catalytic Systems in Fluorination and Related Syntheses

| Catalyst Type | Example Catalyst | Application / Reaction Type | Source(s) |

|---|---|---|---|

| Rhodium | [Cp*RhCl₂]₂ | C-H functionalization for synthesis of 3-fluoropyridines. | nih.gov |

| Iron | Iron(III) Porphyrins | Catalytic oxidation using green oxidants. | mdpi.com |

| Copper | CuBr | Cross-coupling of fluorinated reagents with organozinc compounds. | rsc.org |

| Organocatalyst | β,β-diaryl serine | Enantioselective electrophilic fluorination of β-diketones. | mdpi.com |

Green Chemistry Principles in 3-Fluorophthalamide Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. edu.krd Applying these principles to the synthesis of 3-Fluorophthalamide is crucial for developing sustainable and safer manufacturing methods.

Key green chemistry principles relevant to these syntheses include:

Waste Prevention : Designing syntheses with high atom economy, where a maximal proportion of atoms from the reactants are incorporated into the final product, is a primary goal. greenchemistry-toolkit.org One-pot cyclization reactions are an excellent example of this, as they reduce the need for intermediate purification steps, thereby minimizing solvent and material waste. beilstein-journals.orgnih.govnih.gov

Less Hazardous Chemical Syntheses : This principle encourages the use and generation of substances with little to no toxicity. skpharmteco.comwordpress.com This involves choosing safer reagents, such as moving from highly toxic fluorinating agents to more manageable solids like Selectfluor, and designing synthetic routes that avoid hazardous intermediates. researchgate.netskpharmteco.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste and often allowing for more efficient reactions under milder conditions. edu.krd The catalytic approaches described in section 2.3 are central to making the synthesis of 3-Fluorophthalamide greener.

Safer Solvents and Auxiliaries : The choice of solvent has a major impact on the environmental footprint of a process. Efforts are made to replace hazardous solvents with greener alternatives like water or ethanol. mdpi.com For example, some catalytic oxidations using iron porphyrin models are effectively carried out in ethanol. mdpi.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. The development of highly active catalysts can allow reactions that traditionally require high temperatures, such as Halex reactions, to proceed under milder conditions. google.comgreenchemistry-toolkit.org

By integrating these principles, chemists can develop synthetic routes to 3-Fluorophthalamide that are not only efficient and selective but also economically and environmentally sustainable.

Elucidation of Reactivity Patterns and Mechanistic Pathways of 3 Fluorophthalamide

Nucleophilic Reactivity of the Phthalamide (B166641) Nitrogen and Carbonyl Centers

The reactivity of the phthalamide core is dominated by the properties of the imide functional group, which consists of a nitrogen atom bonded to two carbonyl groups. These carbonyl groups render the imide proton (N-H) acidic and the carbonyl carbons electrophilic. wikipedia.org In the parent phthalimide (B116566) molecule, the pKa of the N-H proton is approximately 8.3, allowing it to be deprotonated by a moderately strong base to form the phthalimide anion, a potent nucleophile often used in the Gabriel synthesis of primary amines. wikipedia.orgturito.com

The carbonyl carbons are susceptible to nucleophilic attack, which can lead to the cleavage of the imide ring. unt.edumasterorganicchemistry.com This reaction proceeds via a nucleophilic addition to one of the carbonyl carbons, forming a tetrahedral intermediate. sciencepublishinggroup.comyoutube.com The stability of this intermediate is key to the reaction's progress.

The presence of the fluorine atom at the 3-position of the aromatic ring in 3-fluorophthalamide profoundly influences this reactivity. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I). stackexchange.com This effect is transmitted through the benzene (B151609) ring to the imide moiety.

Acidity of the Phthalamide Nitrogen: The inductive withdrawal of electron density by the 3-fluoro group stabilizes the conjugate base (the 3-fluorophthalimide anion) formed upon deprotonation of the nitrogen. This increased stability of the anion translates to a lower pKa for the N-H proton compared to unsubstituted phthalimide, making 3-fluorophthalamide a stronger acid.

Electrophilicity of the Carbonyl Centers: The inductive effect of the fluorine atom also withdraws electron density from the carbonyl carbons, increasing their partial positive charge (δ+). This enhances their electrophilicity, making them more susceptible to attack by nucleophiles. masterorganicchemistry.comquora.com Consequently, reactions involving nucleophilic addition to the carbonyl group, such as hydrolysis or aminolysis, are expected to proceed at a faster rate for 3-fluorophthalamide than for phthalamide. The two carbonyl carbons are inequivalent; the C=O group closer to the fluorine atom (at the C1-position) is expected to be more electrophilic due to the proximity-dependent nature of the inductive effect.

Table 1: Estimated Electronic Properties of 3-Fluorophthalamide vs. Phthalimide

| Property | Phthalimide | 3-Fluorophthalamide (Predicted) | Rationale for Change |

| N-H Acidity (pKa) | ~8.3 wikipedia.org | < 8.3 | The electron-withdrawing inductive effect of fluorine stabilizes the resulting anion. |

| Carbonyl Carbon Electrophilicity | Baseline | Increased | The inductive effect of fluorine withdraws electron density, increasing the partial positive charge on the carbonyl carbons. |

Electrophilic Activation and Substitution Reactions on the Aromatic Ring System

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, attacking an electrophile. The outcome of this reaction is governed by the electronic effects of the substituents already present on the ring. In 3-fluorophthalamide, both the imide group and the fluorine atom are deactivating substituents, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself.

The Phthalimido Group: The two electron-withdrawing carbonyl groups strongly pull electron density from the aromatic ring, making it a powerful deactivating group. It directs incoming electrophiles to the meta position relative to its points of attachment (i.e., to positions 4 and 6). nih.gov

In 3-fluorophthalamide, these effects are combined. The fluorine at C3 directs incoming electrophiles to positions C2, C4, and C6. The imide group directs to C4 and C6.

Table 2: Directing Effects for Electrophilic Aromatic Substitution on 3-Fluorophthalamide

| Position | Directed by 3-Fluoro Group? | Directed by Imide Group? | Predicted Reactivity |

| C4 | Yes (ortho) | Yes (meta) | Favorable. Electronically activated by fluorine resonance and a target for the imide group. |

| C5 | No | No | Unfavorable. |

| C6 | Yes (para) | Yes (meta) | Favorable. Electronically activated by fluorine resonance and a target for the imide group. |

| C7 | No | No | Unfavorable. |

Radical Mediated Transformations Involving 3-Fluorophthalamide

The phthalimide structure is a key component in various radical reactions, often initiated through the generation of a radical at the nitrogen atom or through transformations involving the entire moiety. digitellinc.com

One well-established pathway involves N-(acyloxy)phthalimide esters, which undergo reductive decarboxylation to generate carbon-centered radicals. digitellinc.com While this involves a derivative, it highlights the stability and utility of the phthalimide group in radical chemistry. For 3-fluorophthalamide itself, radical reactions could be initiated in several ways:

Hydrogen Atom Abstraction (HAT): A sufficiently reactive radical could abstract the acidic hydrogen atom from the imide nitrogen, generating a 3-fluorophthalimidyl-N-oxyl radical (related to the PINO radical). nih.gov This nitrogen-centered radical could then participate in subsequent propagation steps.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov A photocatalyst could facilitate a single-electron transfer (SET) to or from the 3-fluorophthalamide molecule. Reduction could lead to a radical anion that fragments, while oxidation could initiate other transformations.

Reactions with Fluorinating Agents: Reagents like Selectfluor®, often used for electrophilic fluorination, can also participate in radical pathways, especially in the presence of a catalyst or initiator. researchgate.netmdpi.com A reaction could involve the generation of a fluorine radical or a radical cation of the reagent, which then interacts with the 3-fluorophthalamide substrate. researchgate.net For instance, a radical process could lead to the fluorination of an alkyl side chain if one were present, or potentially addition to the aromatic ring under specific conditions.

Recent advances in radical-mediated C-H and C-C bond fluorination often utilize radical processes where an alkyl radical is generated and subsequently trapped by a fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. sciengine.com

Influence of the 3-Fluoro Group on Reaction Selectivity and Kinetics

The 3-fluoro substituent is the primary determinant of the unique reactivity of 3-fluorophthalamide compared to its parent compound. Its influence on reaction rates (kinetics) and the site of chemical attack (selectivity) is multifaceted.

Influence on Kinetics:

Electrophilic Aromatic Substitution: The combined deactivating inductive effects of the fluorine and imide groups significantly raise the activation energy for the attack on the aromatic ring, leading to a dramatic decrease in the reaction rate compared to benzene or even phthalamide. researchgate.net

Radical Reactions: The effect on radical reaction kinetics is less straightforward and depends on the specific mechanism. The electron-withdrawing nature of the molecule could influence the rates of electron transfer processes. For instance, in the electron-transfer reaction of the phthalimide-N-oxyl (PINO) radical, reaction rates are highly sensitive to the oxidation potential of the substrates, a principle that would apply here. nih.gov

Influence on Selectivity:

Regioselectivity in EAS: As detailed in section 3.2, the fluorine atom is a key directing group, working in concert with the imide moiety to favor substitution at the C4 and C6 positions. This provides a high degree of regiocontrol that is absent in unsubstituted phthalimide.

Chemoselectivity: In a molecule with multiple reactive sites, the fluorine atom can alter the preference for attack. For example, by increasing the electrophilicity of the carbonyl carbons, it makes them more competitive with other potential electrophilic sites in the molecule. In reactions involving nucleophilic attack, the inequivalence of the two carbonyl groups (one being ortho to the fluorine) could lead to selective reaction at the more activated C1 carbonyl center. Studies on the fluorination of ethyl iodide have shown that β-fluorination can significantly reduce SN2 reactivity due to inductive destabilization of the transition state and open up new reaction channels. nih.gov

Reaction Mechanism Delineation via Kinetic and Spectroscopic Analyses

Elucidating the precise mechanism of a reaction involving 3-fluorophthalamide requires detailed experimental studies, primarily using kinetic and spectroscopic methods.

Kinetic Analyses: Kinetic studies are fundamental to determining the rate law of a reaction, which in turn provides insight into the composition of the transition state in the rate-determining step. For example, the mechanism of aminolysis of the imide ring can be investigated by monitoring the reaction progress over time under pseudo-first-order conditions (i.e., with a large excess of the amine). unt.edu

Methodology: The reaction rate can be followed using UV-Vis spectroscopy by monitoring the disappearance of the 3-fluorophthalamide chromophore or the appearance of the product. By measuring the observed rate constant (k_obs) at various amine concentrations, a plot of k_obs vs. [Amine] can be constructed.

Interpretation: A linear plot passing through the origin would suggest a simple second-order process, likely a concerted mechanism or a stepwise mechanism where the first step is rate-limiting. sciencepublishinggroup.com A more complex, non-linear relationship could indicate a multi-step mechanism with a change in the rate-determining step or pre-equilibria. sciencepublishinggroup.com A study of the phthalimide-N-oxyl radical with ferrocenes used laser flash photolysis to determine second-order rate constants, demonstrating a powerful technique for studying the kinetics of short-lived radical intermediates. nih.gov

Table 3: Hypothetical Kinetic Data for the Aminolysis of 3-Fluorophthalamide

| [Amine] (mol/L) | Observed Rate Constant, k_obs (s⁻¹) |

| 0.1 | 0.005 |

| 0.2 | 0.010 |

| 0.3 | 0.015 |

| 0.4 | 0.020 |

| 0.5 | 0.025 |

| This hypothetical data shows a linear relationship, suggesting a second-order rate law: Rate = k₂[3-Fluorophthalamide][Amine]. |

Spectroscopic Analyses: Spectroscopic techniques are invaluable for identifying reactants, products, and sometimes even transient intermediates.

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be used to track the conversion of starting material to product, providing structural confirmation. Changes in chemical shifts can offer evidence for the formation of intermediates.

IR Spectroscopy: Infrared spectroscopy is particularly useful for monitoring changes in the carbonyl groups. The cleavage of the imide ring in 3-fluorophthalamide would result in the disappearance of the characteristic symmetric and asymmetric C=O stretching frequencies of the cyclic imide and the appearance of new C=O (amide) and N-H stretching bands of the ring-opened product. unt.edu

Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of products and intermediates, helping to piece together the reaction pathway.

By combining these analytical approaches, a comprehensive picture of the reaction mechanisms for 3-fluorophthalamide can be developed, allowing for its rational application in chemical synthesis.

Computational and Theoretical Investigations of 3 Fluorophthalamide Molecular Systems

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Quantum chemical studies are fundamental to understanding the electronic environment and bonding within the 3-Fluorophthalamide molecule. These studies, primarily leveraging Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed and how atoms are connected. youtube.com

The analysis of the electronic structure begins with the optimization of the molecule's geometry to find its most stable arrangement. Following this, calculations of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are performed. The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally suggests higher reactivity.

Bonding characteristics are further elucidated using methods like the Adaptive Natural Density Partitioning (AdNDP), which provides intuitive chemical bonding patterns. rsc.org This analysis can reveal the nature of the covalent bonds within the phenyl ring and the amide groups, as well as the specific influence of the fluorine atom on the electron density distribution. The presence of the electronegative fluorine atom is expected to induce significant electronic perturbations, which can be quantified through population analysis, revealing partial atomic charges.

Further insights into the bonding can be gained through the Quantum Theory of Atoms in Molecules (QTAIM). This method analyzes the electron density topology to characterize bond paths and the nature of interatomic interactions, distinguishing between covalent and weaker non-covalent interactions. chemrevlett.comchemrxiv.org

Illustrative Data Table for Electronic Properties:

| Parameter | Calculated Value (Illustrative) | Method |

| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 3.2 D | B3LYP/6-311+G(d,p) |

Conformational Landscape Analysis and Intramolecular Non-Covalent Interactions

The three-dimensional structure and flexibility of 3-Fluorophthalamide are determined by its conformational landscape and the subtle intramolecular non-covalent interactions (NCIs). nih.gov The rotation around single bonds, particularly the C-C bond connecting the phenyl ring to the amide groups and the C-N bonds of the amides, gives rise to various conformers with different energies.

Computational methods can systematically explore this landscape to identify stable conformers and the energy barriers between them. researchgate.net This is often achieved by performing a relaxed potential energy surface scan, where the dihedral angles of interest are systematically varied, and the energy of the molecule is calculated at each step.

A key aspect of the conformational analysis of 3-Fluorophthalamide is the investigation of intramolecular hydrogen bonds. The amide protons can potentially form hydrogen bonds with the fluorine atom or the carbonyl oxygen of the other amide group. chemrevlett.comnih.govresearchgate.net The strength and geometry of these interactions significantly influence the preferred conformation.

The Non-Covalent Interaction (NCI) index is a powerful tool for visualizing and characterizing these weak interactions. researchgate.netmdpi.com It plots the reduced density gradient versus the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding within the molecule.

Illustrative Data Table for Conformational Analysis:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Intramolecular H-bond (Donor-Acceptor) |

| 1 (Global Minimum) | 0.0 | C-C-C=O: 15, N-H···F | N-H···F |

| 2 | 1.5 | C-C-C=O: 165 | N-H···O |

| 3 | 3.2 | C-C-C=O: 90 | None |

Molecular Dynamics Simulations for Reactive Intermediates and Transition States

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 3-Fluorophthalamide over time, providing insights into its reactivity. github.ionih.govscispace.com By simulating the motion of atoms under a given set of conditions (temperature, pressure), MD can help identify reactive intermediates and the transition states that connect them to reactants and products. nih.gov

For studying chemical reactions, reactive force fields (ReaxFF) can be employed within the MD framework. nih.gov ReaxFF allows for the formation and breaking of chemical bonds during the simulation, enabling the exploration of reaction pathways, such as thermal decomposition or reactions with other molecules. nih.govscispace.com The simulations can reveal the initial steps of a reaction, for instance, the cleavage of a C-N or C-F bond, and the subsequent formation of transient species.

Transition state theory provides a framework for calculating reaction rates from the properties of the reactants and the transition state. ox.ac.ukwikipedia.orglibretexts.orgresearchgate.netresearchgate.net The geometry and energy of the transition state, which represents the highest energy point along the reaction coordinate, can be located using quantum chemical methods. Once the transition state is identified, the activation energy for the reaction can be determined, which is a key factor governing the reaction rate. researchgate.net

Illustrative Data Table for a Hypothetical Reaction Step:

| Parameter | Value (Illustrative) | Method |

| Reaction | 3-Fluorophthalamide -> Intermediate | ReaxFF MD |

| Activation Energy (Ea) | 35 kcal/mol | DFT (B3LYP/6-31G) |

| Transition State Geometry | Characterized by one imaginary frequency | DFT (B3LYP/6-31G) |

| Rate Constant (k) at 298 K | 1.5 x 10^-4 s^-1 | Transition State Theory |

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental identification and characterization. nih.gov For 3-Fluorophthalamide, the theoretical prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra is of particular interest.

The IR spectrum is determined by the vibrational modes of the molecule. researchgate.netc6h6.org Using DFT, the harmonic vibrational frequencies can be calculated. These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with the peaks observed in an experimental IR spectrum. nih.govresearchgate.netarxiv.org The calculated spectra can aid in the assignment of experimental bands to specific molecular motions.

The prediction of NMR spectra, particularly ¹H, ¹³C, and ¹⁹F NMR, is also a common application of computational chemistry. worktribe.comnsf.govnih.govnih.govrsc.org The chemical shifts are calculated by determining the magnetic shielding of each nucleus. These calculations are highly sensitive to the molecular geometry and electronic environment, making them a good probe for confirming the structure and conformation of 3-Fluorophthalamide. worktribe.comnsf.gov

Illustrative Data Table for Predicted Spectroscopic Data:

| Spectrum | Key Peak/Shift (Illustrative) | Assignment | Computational Method |

| IR | 3450 cm⁻¹ | N-H stretch (amide) | DFT (B3LYP/6-31G) |

| IR | 1680 cm⁻¹ | C=O stretch (amide) | DFT (B3LYP/6-31G) |

| ¹H NMR | 7.8 ppm | Aromatic H ortho to F | GIAO-DFT |

| ¹³C NMR | 165 ppm | Carbonyl C | GIAO-DFT |

| ¹⁹F NMR | -115 ppm | Phenyl-F | GIAO-DFT |

Advanced Ab Initio and Density Functional Theory (DFT) Applications

Beyond the standard applications, advanced ab initio and DFT methods can be employed to investigate more complex properties of 3-Fluorophthalamide, particularly in the context of its potential applications, for instance, in drug design. researchgate.netnih.govmdpi.comlongdom.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for certain properties, albeit at a greater computational cost. libretexts.orgnih.gov These methods can be used to benchmark the results from DFT calculations and to study systems where electron correlation effects are particularly important.

DFT has proven to be a valuable tool in drug design and medicinal chemistry. researchgate.netnih.govlongdom.org For a molecule like 3-Fluorophthalamide, DFT can be used to calculate various molecular descriptors that are relevant to its potential biological activity. These include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface and can indicate sites for electrophilic and nucleophilic attack, and various reactivity descriptors derived from conceptual DFT. researchgate.net

Furthermore, in drug development, understanding how a molecule interacts with its biological target is crucial. While beyond the scope of this article, it is worth noting that DFT calculations can provide the necessary parameters for molecular docking and more complex quantum mechanics/molecular mechanics (QM/MM) simulations to study these interactions in detail. nih.gov

Illustrative Data Table for Advanced Computational Descriptors:

| Descriptor | Calculated Value (Illustrative) | Significance | Method |

| Molecular Electrostatic Potential (MEP) Minimum | -55 kcal/mol | Site for electrophilic attack (e.g., near carbonyl oxygen) | DFT (B3LYP) |

| Chemical Hardness (η) | 2.65 eV | Measure of resistance to change in electron distribution | Conceptual DFT |

| Electrophilicity Index (ω) | 1.8 eV | Propensity to accept electrons | Conceptual DFT |

Strategic Applications of 3 Fluorophthalamide in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

3-Fluorophthalamide serves as a valuable starting material for the synthesis of more complex molecular architectures. The presence of the fluorine atom and the two amide functional groups on the aromatic ring allows for a variety of chemical transformations. The phthalimide (B116566) structure itself can be a precursor in numerous organic reactions. youtube.combenthamopen.com For instance, phthalimides are widely used in the Gabriel synthesis for the preparation of primary amines. youtube.com In the context of 3-Fluorophthalamide, this would allow for the introduction of a fluorinated aromatic amine moiety into a target molecule.

Furthermore, the phthalimide ring can act as a directing group in C-H functionalization reactions, enabling the introduction of substituents at specific positions on the aromatic ring. rsc.org The fluorine atom can also influence the reactivity and regioselectivity of these transformations. The electron-withdrawing nature of the fluorine atom can activate the aromatic ring for nucleophilic substitution reactions, providing a pathway to introduce other functional groups.

The amide groups of 3-Fluorophthalamide can undergo various reactions. For example, they can be hydrolyzed to the corresponding 3-fluorophthalic acid or reduced to form amines. These transformations open up avenues for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science. sigmaaldrich.com The synthesis of novel phthalimide derivatives bearing different functional units is an active area of research. benthamopen.com

Precursor for the Development of Fluorinated Polyimides and Poly(ether imide)s

Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent dielectric properties. sigmaaldrich.comufl.edu These properties make them highly desirable for applications in the aerospace, electronics, and automotive industries. sigmaaldrich.com The incorporation of fluorine atoms into the polymer backbone can enhance properties such as solubility, optical transparency, and flame retardancy, while also lowering the dielectric constant and water absorption. ufl.eduadvtechind.comchem960.com

3-Fluorophthalamide, or more commonly its precursor 3-fluorophthalic anhydride (B1165640), can be utilized as a monomer in the synthesis of fluorinated polyimides. The general synthesis of polyimides involves the polycondensation reaction of a dianhydride with a diamine. sigmaaldrich.com While 3-Fluorophthalamide itself is a diamide, it can be conceptually seen as a derivative of 3-fluorophthalic acid, which can be converted to the corresponding dianhydride for polymerization.

The presence of the fluorine atom in the repeating unit of the resulting polyimide would be expected to impart the beneficial properties associated with fluorination. For example, the strong carbon-fluorine bond contributes to high thermal stability. ufl.edu The low polarizability of the C-F bond can lead to a lower dielectric constant, which is crucial for microelectronics applications. ufl.eduadvtechind.com Furthermore, the introduction of fluorine can disrupt polymer chain packing, leading to improved solubility and processability of these otherwise rigid polymers. chem960.com

Table 1: Potential Diamine Co-monomers for Polyimide Synthesis with 3-Fluorophthalic Anhydride

| Diamine Name | Chemical Structure | Potential Polymer Properties |

|---|---|---|

| 4,4'-Oxydianiline (ODA) | H₂N-C₆H₄-O-C₆H₄-NH₂ | High thermal stability, good mechanical properties |

| 1,4-Phenylenediamine (PPD) | H₂N-C₆H₄-NH₂ | High modulus, rigid-rod like structure |

Applications in Asymmetric Synthesis and Chiral Induction

Chiral phthalimides and their derivatives have found applications in the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. researchgate.netyoutube.comadvtechind.com These chiral building blocks can be used as substrates, catalysts, or chiral auxiliaries to control the stereochemical outcome of a reaction.

While there is no specific literature detailing the use of 3-Fluorophthalamide in asymmetric synthesis, its structure suggests potential applications in this area. For instance, if one of the amide groups of 3-Fluorophthalamide were to be selectively functionalized with a chiral group, the resulting molecule could be used as a chiral ligand for a metal catalyst or as a chiral organocatalyst. The fluorine atom could play a role in modulating the electronic properties and steric environment of the catalytic center, potentially influencing the enantioselectivity of the reaction.

Another approach involves the use of chiral phthalimides in diastereoselective reactions. For example, a chiral amine can be reacted with 3-fluorophthalic anhydride to form a chiral N-substituted 3-fluorophthalimide. This chiral imide can then undergo further reactions where the existing stereocenter directs the formation of a new stereocenter with a specific configuration.

Design and Synthesis of Functional Molecular Systems Incorporating 3-Fluorophthalamide Motifs

The unique electronic and structural features of the 3-fluorophthalimide moiety make it an attractive component for the design of functional molecular systems. The phthalimide core is a known chromophore and has been incorporated into fluorescent probes and other photoactive materials. benthamopen.com The introduction of a fluorine atom can fine-tune the photophysical properties, such as the absorption and emission wavelengths, and the quantum yield of fluorescence.

Furthermore, the ability of the phthalimide group to engage in hydrogen bonding and π-π stacking interactions makes it a useful building block for the construction of supramolecular assemblies. These ordered structures can exhibit interesting properties and have potential applications in areas such as molecular recognition, sensing, and nanotechnology.

The synthesis of novel phthalimide derivatives with specific functionalities is an ongoing area of chemical research. benthamopen.com For example, linking 3-Fluorophthalamide units to other molecular components could lead to the development of new materials with tailored electronic, optical, or self-assembly properties. The reactivity of the amide groups and the potential for further functionalization of the aromatic ring provide a versatile platform for creating complex and functional molecular systems.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Fluorophthalamide |

| 3-Fluorophthalic acid |

| 3-Fluorophthalic anhydride |

| 4,4'-Oxydianiline |

| 1,4-Phenylenediamine |

Advanced Analytical Spectroscopic and Structural Elucidation Techniques in 3 Fluorophthalamide Research

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. manchester.ac.ukelsevier.compageplace.de

IR Spectroscopy: For 3-Fluorophthalamide, the IR spectrum would be expected to show characteristic absorption bands. Strong C=O stretching vibrations for the amide groups would be prominent. The N-H stretching vibrations of the primary amide would appear as one or two sharp bands in the high-frequency region. Aromatic C-H and C=C stretching bands would also be present. The C-F bond would exhibit a strong absorption in the fingerprint region. nih.gov

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups. nih.gov Aromatic ring vibrations often produce strong Raman signals. While C=O stretching is observable, N-H stretching tends to be weak in Raman spectra.

Table 2: Expected Vibrational Frequencies for 3-Fluorophthalamide (Theoretical)

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amide) | 3400-3200 | Weak |

| C-H Stretch (Aromatic) | 3100-3000 | Strong |

| C=O Stretch (Amide) | 1700-1650 | Moderate |

| C=C Stretch (Aromatic) | 1600-1450 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. youtube.comyoutube.com In a mass spectrometer, a molecule is ionized to form a molecular ion, which can then break apart into smaller, charged fragments. youtube.comyoutube.com

For 3-Fluorophthalamide, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or ammonia (B1221849) (NH₃). Cleavage of the amide groups and fragmentation of the aromatic ring would produce a series of characteristic fragment ions, helping to confirm the structure of the molecule. miamioh.edu

Chromatographic Methods for Separation, Purification, and Reaction Monitoring

Chromatographic techniques are essential for separating and purifying chemical compounds, as well as for monitoring the progress of chemical reactions. bio-rad.com

High-Performance Liquid Chromatography (HPLC): HPLC would be a primary method for assessing the purity of 3-Fluorophthalamide and for purifying it from reaction mixtures. A suitable reversed-phase method would separate the compound from starting materials, byproducts, and other impurities.

Gas Chromatography (GC): If 3-Fluorophthalamide is sufficiently volatile and thermally stable, GC could also be used for purity analysis.

Thin-Layer Chromatography (TLC): TLC would serve as a rapid and convenient method for monitoring the progress of the synthesis of 3-Fluorophthalamide, allowing for a quick assessment of the reaction's completion. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 3-Fluorophthalamide |

| Water |

| Carbon Monoxide |

Emerging Research Frontiers and Future Directions for 3 Fluorophthalamide Chemistry

Integration of 3-Fluorophthalamide into Bioorthogonal Chemical Systems

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The development of these reactions has been pivotal for studying biomolecules in real-time. wikipedia.orgyoutube.com A primary strategy in this field involves a two-step process: a biomolecule is first tagged with a chemical reporter (e.g., an azide (B81097) or a strained alkyne), and then a probe with a complementary functional group is introduced for selective labeling. nih.gov

The 3-fluorophthalamide scaffold could be engineered for bioorthogonal applications by incorporating a suitable reactive handle. For instance, derivatization of the phthalimide (B116566) structure to include a strained alkyne, such as a cyclooctyne, would render it reactive towards azide-tagged biomolecules via the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov This reaction is catalyst-free and has been successfully used for modifying biomolecules on living cells. nih.gov The fluorine atom on the aromatic ring of 3-fluorophthalamide could electronically influence the reactivity of the appended bioorthogonal group.

Another prominent bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction, often called tetrazine ligation. nih.govresearchgate.net This reaction occurs between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), and is known for its exceptionally fast kinetics. researchgate.net A 3-fluorophthalamide derivative could be functionalized with a TCO or tetrazine moiety, creating a probe for imaging or therapeutic delivery. The resulting dihydropyridazine (B8628806) product is chemically stable. researchgate.net The development of fluorogenic probes, which become fluorescent upon reaction, is a particularly attractive area. nih.gov A 3-fluorophthalamide-based probe could be designed as a "turn-on" fluorescent sensor for bioimaging applications in living organisms. nih.govnih.govnih.govrevvity.com

Table 1: Comparison of Potential Bioorthogonal Reactions for 3-Fluorophthalamide Derivatives This table presents a hypothetical application of bioorthogonal reactions to a modified 3-Fluorophthalamide scaffold.

| Reaction Type | Reactive Partners | Key Features | Potential Application for 3-Fluorophthalamide |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DIFO, DBCO) | Catalyst-free; Good kinetics; High stability. nih.govnih.gov | Labeling of azide-modified proteins or glycans with a cyclooctyne-derivatized 3-fluorophthalamide. |

| Tetrazine Ligation (IEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | Extremely fast kinetics; Irreversible nitrogen extrusion. nih.govresearchgate.net | Pre-targeted imaging where a TCO-antibody conjugate is followed by a tetrazine-3-fluorophthalamide probe. nih.gov |

| Photo-Click Chemistry | Tetrazole + Alkene | Photo-inducible; Spatiotemporal control. wikipedia.org | Site-specific labeling within a cell by activating a tetrazole-modified 3-fluorophthalamide with light. |

Exploration of Novel Catalytic Systems for 3-Fluorophthalamide Transformations

Modern catalysis offers powerful tools for modifying complex molecules with high precision, and these methods could be applied to diversify the 3-fluorophthalamide core. Transition-metal catalyzed C-H bond functionalization is a particularly attractive strategy as it allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, streamlining synthesis and reducing waste. univ-rennes.frnih.gov

Palladium, rhodium, and iridium-based catalysts have been extensively used for C-H activation. univ-rennes.frsemanticscholar.orgmdpi.com For 3-fluorophthalamide, the phthalimide group could act as a directing group, guiding the catalyst to functionalize a specific C-H bond. For instance, palladium catalysis often favors functionalization adjacent to fluorine atoms in certain substrates. univ-rennes.fr Copper catalysts have also shown promise in C-H functionalization, including fluorination and subsequent cross-coupling reactions. pharmtech.comnih.gov

The development of catalytic systems for the asymmetric synthesis of fluorinated compounds is a significant challenge with high rewards, given the importance of stereochemistry in pharmacology. nih.gov Chiral catalysts could be employed to introduce new substituents onto the 3-fluorophthalamide scaffold with stereocontrol, generating libraries of enantiopure compounds for biological screening.

Table 2: Potential Catalytic Transformations for 3-Fluorophthalamide This table outlines hypothetical catalytic systems that could be applied to modify the 3-Fluorophthalamide structure based on established methods for related aromatic compounds.

| Catalytic System | Transformation | Potential Outcome for 3-Fluorophthalamide | Reference |

|---|---|---|---|

| Palladium(II) Catalysis | C-H Arylation | Introduction of new aryl groups onto the benzene (B151609) ring to modulate properties. | univ-rennes.fr |

| Rhodium(III) Catalysis | C-H Annulation with Alkynes | Construction of fused heterocyclic systems onto the 3-fluorophthalamide core. | mdpi.com |

| Copper(I/II) Catalysis | C-H Amination/Amidation | Installation of nitrogen-containing functional groups for further derivatization. | pharmtech.comnih.gov |

| Iridium(III) Catalysis | C-H Amidation | Direct formation of amide bonds at specific C-H positions. | semanticscholar.org |

High-Throughput Experimentation and Automated Synthesis in Fluorophthalimide Research

High-throughput experimentation and automated synthesis platforms are transforming chemical research by enabling the rapid generation and screening of large compound libraries. researchgate.netvapourtec.com These technologies are particularly valuable in drug discovery for accelerating the hit-to-lead process. researchgate.net

Automated flow chemistry systems could be employed for the synthesis of a diverse library of 3-fluorophthalamide analogs. durham.ac.uk For example, a flow reactor could be used to perform nucleophilic aromatic substitution (SNAr) reactions on a suitable precursor, systematically varying the amine nucleophile to generate a wide array of N-substituted phthalimides. vapourtec.com The ability to precisely control temperature and pressure in flow reactors is advantageous for handling volatile reagents like ammonia (B1221849) or dimethylamine. vapourtec.com Such automated platforms can perform multi-step sequences, including in-line purification, to deliver final compounds ready for biological evaluation. researchgate.netdurham.ac.uk

Reagent-capsule-based automated synthesizers represent another approach, where pre-packaged reagents are used to perform a variety of transformations in a fully automated sequence, which could be adapted for creating derivatives of 3-fluorophthalamide. researchgate.net This approach significantly reduces manual labor and allows researchers to focus on experimental design and data analysis. researchgate.net

Table 3: Hypothetical Automated Synthesis Campaign for a 3-Fluorophthalamide Library This table illustrates a conceptual workflow for generating a library of 3-fluorophthalamide derivatives using an automated platform.

| Step | Action | Technology | Purpose |

|---|---|---|---|

| 1. Planning | Design a virtual library of 100 derivatives with varying N-substituents. | Library Enumeration Software | Define synthetic targets. |

| 2. Synthesis | React 3-fluorophthalic anhydride (B1165640) with a diverse set of primary amines. | Automated Flow Reactor or Parallel Synthesizer | Rapidly generate the target compound library. |

| 3. Workup & Purification | Automated liquid-liquid extraction followed by in-line purification. | Integrated Purification Module (e.g., HPLC) | Isolate pure compounds. |

| 4. Analysis & Plating | Automated sample analysis (LC-MS) and transfer to microtiter plates. | Robotic Liquid Handler | Prepare samples for high-throughput screening. |

Leveraging Artificial Intelligence and Machine Learning for 3-Fluorophthalamide Design and Discovery

For 3-fluorophthalamide, AI can be leveraged in several ways. Generative models, such as generative adversarial networks (GANs) or reinforcement learning algorithms, could be used for the de novo design of novel 3-fluorophthalamide derivatives. nih.govmdpi.com By training on large databases of known active compounds and fluorinated molecules, these models can generate new structures predicted to have high affinity for a specific biological target. nih.govnih.govmedscape.com

Table 4: Applications of AI/ML in 3-Fluorophthalamide Research This table summarizes how different AI/ML techniques could be applied to the discovery and design of new drugs based on the 3-Fluorophthalamide scaffold.

| AI/ML Technique | Application | Potential Impact on 3-Fluorophthalamide Research | Reference |

|---|---|---|---|

| Generative Adversarial Networks (GANs) | De Novo Molecular Design | Generation of novel, synthesizable 3-fluorophthalamide structures with desired polypharmacology (e.g., dual-target inhibitors). | nih.govmdpi.com |

| Graph Neural Networks (GNNs) | Property Prediction | Accurate prediction of ADME/Tox properties and target binding affinity for virtual libraries of derivatives. | astrazeneca.comnih.gov |

| Reinforcement Learning | Molecular Optimization | Iterative optimization of a starting 3-fluorophthalamide structure to maximize a desired activity score. | nih.gov |

| Transfer Learning | Improved Prediction with Limited Data | Using knowledge from large, general chemical datasets to improve prediction accuracy on smaller, specific 3-fluorophthalamide datasets. | astrazeneca.com |

Sustainability and Scalability Challenges in Industrial-Scale 3-Fluorophthalamide Production

The transition from laboratory-scale synthesis to industrial-scale production presents significant challenges related to sustainability, cost, and safety. jddhs.comresearchgate.net For 3-fluorophthalamide, these challenges are closely tied to the methods used for introducing the fluorine atom and for constructing the phthalimide ring system.

A common industrial method for introducing fluorine onto an aromatic ring is nucleophilic aromatic substitution (SNAr), which typically requires an electron-deficient arene. nih.gov While operationally simple, this process often involves high temperatures and polar aprotic solvents, which can be environmentally problematic. jddhs.com The choice of leaving group and the management of waste streams are critical considerations for a green process. An alternative, the Balz-Schiemann reaction, generates large amounts of waste. The use of anhydrous hydrofluoric acid, a primary fluorine source, is another major industrial challenge due to its high toxicity and corrosivity, although the technology for its synthesis is mature. mongoliabusinessdigest.com

Green chemistry principles advocate for minimizing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.comresearchgate.net Research into greener fluorination methods, such as those using alternative fluorinating agents or catalytic approaches, is ongoing. nih.gov For the production of 3-fluorophthalamide, this could involve developing catalytic SNAr reactions that proceed under milder conditions or exploring novel synthetic routes that build the fluorinated ring from simpler, renewable feedstocks. ejcmpr.com The use of continuous flow processing at an industrial scale can also enhance safety and efficiency compared to large-scale batch reactors. durham.ac.uk

Table 5: Comparison of Synthetic Approaches for Fluorination This table compares traditional and emerging green chemistry approaches relevant to the potential industrial synthesis of 3-Fluorophthalamide.

| Approach | Traditional Method | Green Chemistry Alternative | Sustainability Advantage |

|---|---|---|---|

| Fluorine Source | Anhydrous Hydrofluoric Acid (HF) / Electrophilic reagents (e.g., F₂) | Fluoride (B91410) salts (e.g., KF, CsF) in catalytic reactions | Reduced hazard, improved handling safety. |

| Reaction Type | Stoichiometric reactions (e.g., Balz-Schiemann) | Catalytic C-H fluorination or improved SNAr processes. nih.gov | Higher atom economy, reduced waste, milder conditions. researchgate.net |

| Solvents | High-boiling polar aprotic solvents (e.g., DMF, DMSO) | Water, supercritical CO₂, or bio-based solvents. jddhs.com | Reduced environmental impact and toxicity. jddhs.com |

| Process Technology | Large-scale batch reactors | Continuous flow reactors. durham.ac.uk | Improved heat transfer, safety, and process control. |

Q & A

Q. How can researchers design controlled studies to isolate 3-Fluorophthalamide’s effects from matrix interference in complex biological samples?

- Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation (acetonitrile) removes interferents.

- Internal Standards : Stable isotope-labeled analogs (e.g., -3-Fluorophthalamide) correct for recovery variations in LC-MS/MS.

- Blank Controls : Matrices without the compound are analyzed to identify background signals. Method validation follows ICH guidelines for specificity, LOD, and LOQ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.